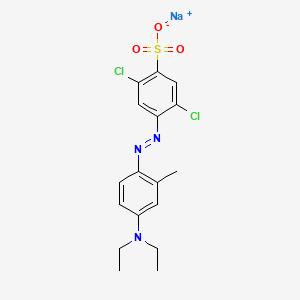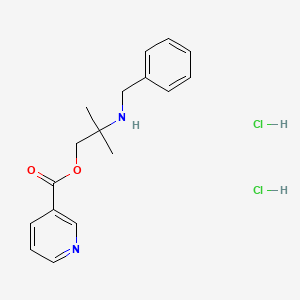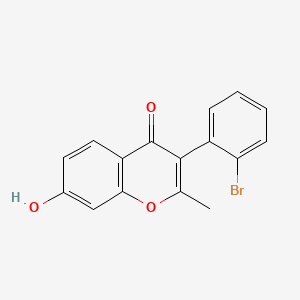
Tetrasodium 5,5'-(vinylenebis((3-sulphonato-4,1-phenylene)azo))bis(salicylate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-cyano-4,4-diethoxybutyrate: (EINECS 229-268-9) is an organic compound with the chemical formula C12H17NO4. It is a colorless liquid with low water solubility and is widely used in organic synthesis as an intermediate for the production of various biologically active compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethyl 2-cyano-4,4-diethoxybutyrate can be synthesized through the reaction of succinyl chloride with ethanol and potassium cyanide under basic conditions . The reaction typically involves the following steps:
- Succinyl chloride reacts with ethanol to form an intermediate.
- The intermediate then reacts with potassium cyanide to produce ethyl 2-cyano-4,4-diethoxybutyrate.
Industrial Production Methods: The industrial production of ethyl 2-cyano-4,4-diethoxybutyrate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to isolate the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 2-cyano-4,4-diethoxybutyrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 2-cyano-4,4-diethoxybutyrate has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the development of biologically active small molecules, such as antibacterial agents and pesticides.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl 2-cyano-4,4-diethoxybutyrate involves its interaction with specific molecular targets and pathways. The compound’s nitrile group can undergo hydrolysis to form carboxylic acids, which can then participate in various biochemical pathways. Additionally, the ethoxy groups can be substituted by other functional groups, leading to the formation of biologically active derivatives .
Comparaison Avec Des Composés Similaires
Ethyl 2-cyano-4,4-diethoxybutyrate can be compared with other similar compounds, such as:
Ethyl cyanoacetate: Similar in structure but lacks the ethoxy groups.
Methyl 2-cyano-3,3-dimethoxypropanoate: Similar nitrile functionality but different alkoxy groups.
Ethyl 2-cyano-3,3-diethoxypropanoate: Similar structure but different positioning of the ethoxy groups.
Uniqueness: Ethyl 2-cyano-4,4-diethoxybutyrate is unique due to its specific combination of nitrile and ethoxy groups, which allows for versatile chemical transformations and applications in various fields .
Propriétés
Numéro CAS |
6459-82-1 |
|---|---|
Formule moléculaire |
C28H16N4Na4O12S2 |
Poids moléculaire |
756.5 g/mol |
Nom IUPAC |
tetrasodium;5-[[4-[(E)-2-[4-[(3-carboxylato-4-hydroxyphenyl)diazenyl]-2-sulfonatophenyl]ethenyl]-3-sulfonatophenyl]diazenyl]-2-hydroxybenzoate |
InChI |
InChI=1S/C28H20N4O12S2.4Na/c33-23-9-7-17(11-21(23)27(35)36)29-31-19-5-3-15(25(13-19)45(39,40)41)1-2-16-4-6-20(14-26(16)46(42,43)44)32-30-18-8-10-24(34)22(12-18)28(37)38;;;;/h1-14,33-34H,(H,35,36)(H,37,38)(H,39,40,41)(H,42,43,44);;;;/q;4*+1/p-4/b2-1+,31-29?,32-30?;;;; |
Clé InChI |
SGICFRGOSVFXRG-FBHZOYHQSA-J |
SMILES isomérique |
C1=CC(=C(C=C1N=NC2=CC(=C(C=C2)O)C(=O)[O-])S(=O)(=O)[O-])/C=C/C3=C(C=C(C=C3)N=NC4=CC(=C(C=C4)O)C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
SMILES canonique |
C1=CC(=C(C=C1N=NC2=CC(=C(C=C2)O)C(=O)[O-])S(=O)(=O)[O-])C=CC3=C(C=C(C=C3)N=NC4=CC(=C(C=C4)O)C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


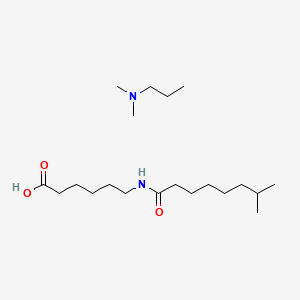

![1-[4-(Dimethylamino)phenyl]-5-(4-methylphenyl)penta-1,4-dien-3-one](/img/structure/B12694834.png)
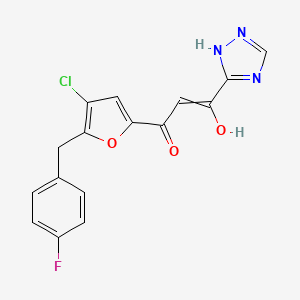
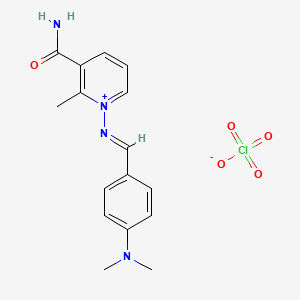
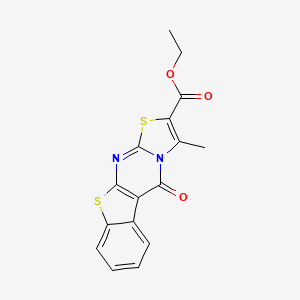

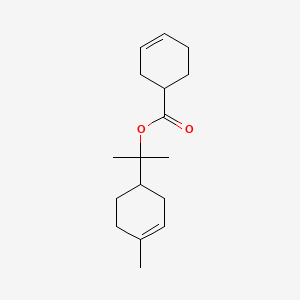
![2-[[3-(Dodecyloxy)propyl][2-(2-hydroxyethoxy)ethyl]amino]ethanol](/img/structure/B12694865.png)
